molecular formula C13H11F4NO B3041005 1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine CAS No. 256525-88-9

1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine

Cat. No. B3041005
CAS RN: 256525-88-9
M. Wt: 273.23 g/mol
InChI Key: HJRLAELAZMXILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine” is a chemical compound with the molecular formula C13H11F4NO . It has a molecular weight of 273.23 g/mol. This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine” is based on its molecular formula, C13H11F4NO . The structure includes a pyrrolidine ring attached to a tetrafluorobenzo[b]furan ring via a methylene bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine” include its molecular weight (273.23 g/mol) and molecular formula (C13H11F4NO) . Other properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold in drug development. Its sp³-hybridization allows efficient exploration of pharmacophore space, while its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage. Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and contribute to drug design .

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA is involved in various diseases, including retinal and renal disorders. The tetrafluorobenzo[b]furan-functionalized pyrrolidine may offer a unique approach to CA inhibition .

Mechanism of Action

The mechanism of action of “1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine” is not specified in the available resources. It’s important to note that the mechanism of action for a chemical compound depends on its intended use, which in this case is for research.

properties

IUPAC Name

1-[(4,5,6,7-tetrafluoro-1-benzofuran-2-yl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4NO/c14-9-8-5-7(6-18-3-1-2-4-18)19-13(8)12(17)11(16)10(9)15/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRLAELAZMXILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC3=C(O2)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4,5,6,7-Tetrafluorobenzo[b]furan-2-yl)methyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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